molecular formula C19H18N2O3 B2645025 (E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide CAS No. 2034997-06-1

(E)-2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-phenylacrylamide

Cat. No. B2645025
CAS RN: 2034997-06-1
M. Wt: 322.364
InChI Key: NKQXQESVHSBFLR-BUHFOSPRSA-N
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Description

The compound is a complex organic molecule that likely contains a furo[2,3-c]pyridine moiety based on its name. Furo[2,3-c]pyridines are a type of heterocyclic compound, which are compounds that contain atoms of at least two different elements as members of its rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as furo[2,3-c]pyridines have been involved in various chemical reactions. For example, they have been used as substrates in reactions catalyzed by 6-halo-2-pyridones .

Scientific Research Applications

Synthesis and Chemical Properties

  • Multicomponent Reactions for Heterocyclic Compounds : Innovative synthetic routes have been developed for creating complex heterocyclic frameworks. For instance, the one-pot multicomponent approach has been applied to synthesize thiazolo[3,2-a]pyridines, showing the versatility of combining different reactants under controlled conditions to construct elaborate molecular architectures with potential anticancer activity (Altug et al., 2011).

  • Protecting Groups in Polymer Chemistry : The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry demonstrates the strategic manipulation of functional groups to achieve desired chemical transformations. This strategy facilitates the selective removal of protecting groups post-polymerization, enabling the synthesis of polymers with complex functionalities (Elladiou & Patrickios, 2012).

  • Novel Syntheses of Heterocyclic Compounds : Research into the synthesis of new heterocyclic compounds containing sulfonamido moieties for antibacterial applications showcases the ongoing exploration of novel compounds with potential therapeutic benefits. Such studies highlight the creative approaches to designing and synthesizing new molecules with specific biological activities (Azab et al., 2013).

Biological Activities and Applications

  • Antimicrobial and Anticancer Agents : The design and synthesis of novel heterocyclic compounds, such as pyrazolopyridines and pyrazolothienopyridines, are focused on creating molecules with antimicrobial and anticancer properties. This research direction is crucial for developing new therapeutic agents against various diseases, highlighting the potential of heterocyclic chemistry in medical applications (Sarvaiya et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for a biological target, or as a reactant in a chemical reaction .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the interest in furo[2,3-c]pyridines and related compounds in medicinal chemistry , one possible direction could be further exploration of its biological activity and potential as a pharmaceutical agent.

properties

IUPAC Name

(E)-2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-14(13-15-5-3-2-4-6-15)18(22)20-9-11-21-10-7-16-8-12-24-17(16)19(21)23/h2-8,10,12-13H,9,11H2,1H3,(H,20,22)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQXQESVHSBFLR-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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